N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
説明
特性
IUPAC Name |
N-(4-fluorophenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-10-2-7-15-21-17-13(18(24)22(15)9-10)8-14(25-17)16(23)20-12-5-3-11(19)4-6-12/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQBXZNZZIBJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound, also known as N-(4-fluorophenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
The mode of action of pyrimidines involves their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. It inhibits the expression and activities of certain vital inflammatory mediators
生物活性
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure, characterized by a fluorinated phenyl group and a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, suggests potential biological activities that warrant investigation.
- Molecular Formula : C18H12FN3O2S
- Molecular Weight : 353.4 g/mol
- CAS Number : 1021260-58-1
The biological activity of N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. The compound is believed to inhibit key enzymes such as kinases, which are critical in cell signaling and proliferation:
- Kinase Inhibition : Pyridopyrimidine derivatives have shown promise in inhibiting kinases involved in cancer progression. The specific mechanism by which this compound exerts its effects remains to be fully elucidated but may involve modulation of signaling pathways related to cell growth and survival .
- Anti-inflammatory Activity : The compound has been linked to the inhibition of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase (iNOS). This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
Research indicates that compounds within the pyridopyrimidine class exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds structurally similar to N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. Specific derivatives have been tested for their ability to inhibit cell proliferation effectively .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy:
- Inhibition of Inflammatory Mediators : Studies have shown that similar compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, leading to reduced inflammation in experimental models .
Data Table: Biological Activity Comparison
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiallergy Activity : A series of pyridothienopyrimidine derivatives were evaluated for their antiallergy effects, showing superior activity compared to traditional treatments like disodium cromoglycate .
- Cytotoxic Studies : Compounds similar to N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine have been tested against various cancer cell lines (e.g., MCF7, HCT116), demonstrating significant cytotoxicity .
- Inflammation Models : Research on related pyrimidine derivatives indicates their potential in reducing paw edema in animal models, suggesting effective anti-inflammatory properties .
科学的研究の応用
Chemistry
In the field of chemistry, N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution.
Biology
The compound has been investigated as a biochemical probe due to its potential interactions with biological systems. Its structure suggests possible binding to multiple receptors involved in cellular signaling pathways.
Medicine
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide shows promise as a therapeutic agent , particularly for:
- Anti-inflammatory Activity : It has been noted for inhibiting inflammatory mediators such as interleukin-2 and interleukin-8.
- Anticancer Properties : Similar compounds have demonstrated efficacy in targeting specific pathways involved in tumor growth.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique chemical properties and reactivity.
Research indicates that derivatives of pyridopyrimidine can exhibit significant biological activities:
- Anticancer Activity : Some derivatives target specific signaling pathways that regulate tumor growth.
- Anti-inflammatory Activity : The compound's ability to inhibit inflammatory mediators suggests potential use in treating conditions like arthritis or other inflammatory diseases.
- Enzyme Inhibition : Interaction with enzymes such as dipeptidyl peptidase IV (DPP-IV) may influence glucose metabolism and offer therapeutic avenues for diabetes management.
Case Study 1: Pyridopyrimidine Derivatives
A review highlighted the therapeutic potential of related compounds in inhibiting DPP-IV activity. This inhibition can lead to improved glycemic control in diabetic models.
Case Study 2: Kinase Inhibition
Research on similar pyridopyrimidine structures revealed their efficacy in inhibiting kinases associated with cancer progression. These findings suggest that N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide may share similar mechanisms of action.
類似化合物との比較
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide to improve yield and purity?
- Methodology : Multi-step synthesis typically involves condensation reactions, cyclization, and functional group modifications. Key steps include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Catalyst selection : Using Pd/C or Cu(I) catalysts for cross-coupling steps (e.g., introducing the 4-fluorophenyl group) .
- Purification : Employing column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates.
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Cyclization | 70°C, 12 hrs | 65 | 90 |
| 2 | Amidation | RT, 24 hrs | 78 | 95 |
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR to confirm aromatic proton environments and carbonyl groups (e.g., 4-oxo peak at δ 165–170 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H]: ~408.1 g/mol).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrido-thieno-pyrimidine derivatives?
- Methodology :
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC protocols).
- Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Structural analogs : Synthesize derivatives with single substituent changes to isolate activity contributors (e.g., fluorophenyl vs. chlorophenyl groups) .
Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve circulation time and cellular uptake .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
Q. How can computational modeling predict binding interactions between this compound and kinase targets (e.g., EGFR, CDK2)?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to identify key binding residues (e.g., Lys721, Thr766) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- SAR analysis : Corrogate substituent effects (e.g., 4-fluorophenyl’s electron-withdrawing impact on binding affinity) .
Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?
- Methodology :
- Metabolite profiling : Use LC-MS to identify Phase I/II metabolites in liver microsomes .
- PK/PD modeling : Integrate plasma concentration-time curves with efficacy data to optimize dosing regimens .
- Tissue distribution studies : Radiolabel the compound (e.g., C) to track accumulation in target organs .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on this compound’s enzymatic inhibition mechanisms?
- Methodology :
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
- SPR analysis : Use surface plasmon resonance to measure real-time binding kinetics (K, k/k) .
- Knockout models : Test activity in CRISPR-edited cell lines lacking the target enzyme .
Synthesis and Analytical Challenges
Q. What steps mitigate impurities from side reactions during the final amidation step?
- Methodology :
- Reagent stoichiometry : Use 1.2 equivalents of carbodiimide (e.g., EDC) to drive the reaction to completion .
- In situ monitoring : Employ TLC (silica, UV detection) to track reaction progress and halt at 90% conversion.
- Acidic workup : Quench with 1M HCl to precipitate unreacted starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
